3-nitro-N-[(E)-2-nitroethenyl]aniline
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Overview
Description
3-nitro-N-[(E)-2-nitroethenyl]aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the aniline ring and another nitro group attached to an ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[(E)-2-nitroethenyl]aniline typically involves the nitration of aniline derivativesThe reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction is carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[(E)-2-nitroethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as directing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrosoaniline or hydroxylamine derivatives.
Reduction: Formation of 3-amino-N-[(E)-2-aminoethenyl]aniline.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-nitro-N-[(E)-2-nitroethenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-nitro-N-[(E)-2-nitroethenyl]aniline involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-nitroaniline
- 4-nitroaniline
- 3-nitrobenzaldehyde
Comparison
3-nitro-N-[(E)-2-nitroethenyl]aniline is unique due to the presence of both nitro and ethenyl groups, which confer distinct chemical reactivity and biological activity. Compared to 2-nitroaniline and 4-nitroaniline, this compound exhibits different substitution patterns on the aromatic ring, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-nitro-N-[(E)-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-10(13)5-4-9-7-2-1-3-8(6-7)11(14)15/h1-6,9H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVHMJMYJNXJZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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